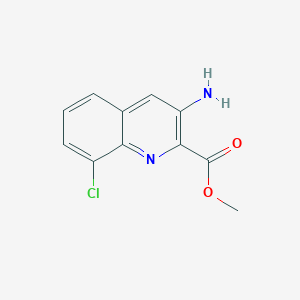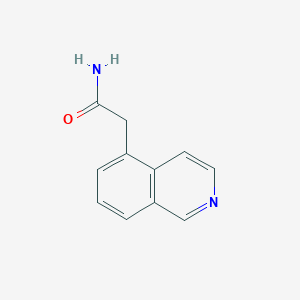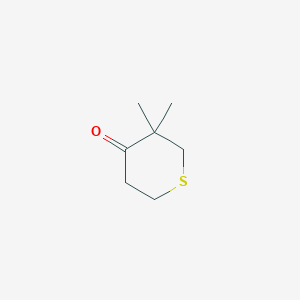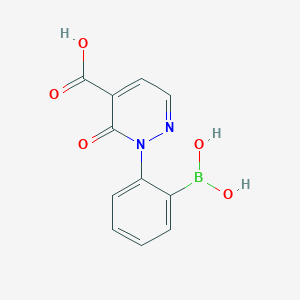
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a dihydropyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Alcohols.
Substitution: Various arylated products depending on the aryl halide used.
Applications De Recherche Scientifique
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boron atom in the compound acts as a nucleophile, forming a bond with the palladium catalyst. This facilitates the transfer of the aryl group to the palladium, followed by the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylbenzeneboronic acid: Another boron-containing compound used in similar coupling reactions.
3-Bromophenylboronic acid: Used in various organic reactions, including oxidative cross-coupling and homocoupling.
Boronated phosphonium salts: Investigated for their potential in boron neutron capture therapy and other applications.
Uniqueness
2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structure, which combines a boron-containing phenyl ring with a dihydropyridazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H9BN2O5 |
|---|---|
Poids moléculaire |
260.01 g/mol |
Nom IUPAC |
2-(2-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-7(11(16)17)5-6-13-14(10)9-4-2-1-3-8(9)12(18)19/h1-6,18-19H,(H,16,17) |
Clé InChI |
ABEILJAJSZSJET-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1N2C(=O)C(=CC=N2)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


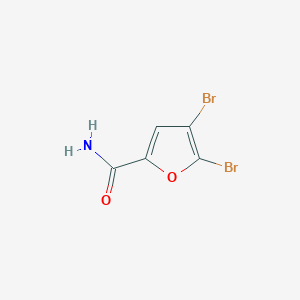

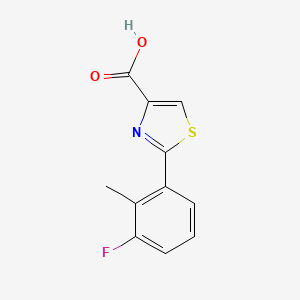
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)

![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)



